molecular formula C18H18ClN3O2S B2381115 N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351662-28-6

N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No. B2381115
CAS RN: 1351662-28-6
M. Wt: 375.87
InChI Key: FTFQCYIEESILPB-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O2S and its molecular weight is 375.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Activity

  • Anticancer Evaluation of Benzothiazole Derivatives : New N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, with a structure related to the compound of interest, were synthesized and evaluated for their antitumor activity. Compounds showed considerable anticancer activity against various cancer cell lines, highlighting the potential therapeutic applications of benzothiazole derivatives in oncology (Yurttaş, Tay, & Demirayak, 2015).

Anti-inflammatory and Analgesic Agents

  • Synthesis of Novel Compounds with Anti-inflammatory Activity : A study reported the synthesis of derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides. These compounds exhibited significant anti-inflammatory activity, demonstrating the potential of similar compounds for therapeutic use in inflammatory conditions (Sunder & Maleraju, 2013).

Antimicrobial Applications

  • Anti-Salmonella Activity of Oxadiazole Derivatives : Research involving the synthesis of 2-amino-1,3,4-oxadiazole derivatives highlighted their antibacterial activity against Salmonella typhi. Compounds were synthesized through reactions involving chloroacetamide, demonstrating the potential of these derivatives in combating bacterial infections (Salama, 2020).

Comparative Metabolism Studies

  • Metabolism of Chloroacetamide Herbicides : A study explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the metabolic pathways and potential toxicological implications of chloroacetamide compounds. This research aids in understanding the environmental and health impacts of related compounds (Coleman et al., 2000).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S/c1-11-12(19)6-4-7-13(11)20-16(23)10-22(2)18-21-17-14(24-3)8-5-9-15(17)25-18/h4-9H,10H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFQCYIEESILPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

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